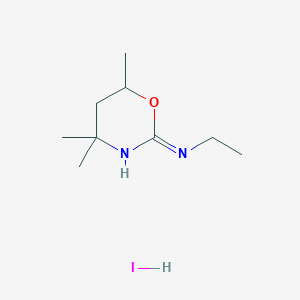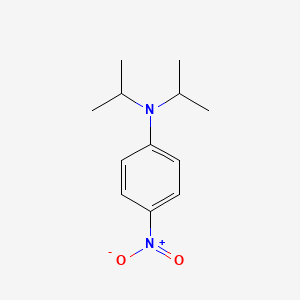![molecular formula C18H14 B14680261 (9Z,11Z,13Z)-Cyclonona[ef]heptalene CAS No. 33349-27-8](/img/structure/B14680261.png)
(9Z,11Z,13Z)-Cyclonona[ef]heptalene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(9Z,11Z,13Z)-Cyclonona[ef]heptalene is a polycyclic aromatic hydrocarbon with a unique structure that includes a heptalene framework. This compound is part of a class of nonalternant hydrocarbons, which are characterized by their intriguing topological structures and optoelectronic properties . The presence of odd-membered rings in its structure contributes to its unique chemical and physical properties.
Méthodes De Préparation
The synthesis of (9Z,11Z,13Z)-Cyclonona[ef]heptalene involves several steps, including the formation of the heptalene core. One common synthetic route involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the preparation of heptalene derivatives often requires the use of strong bases and high temperatures to facilitate the cyclization process . Industrial production methods may involve the optimization of these synthetic routes to achieve higher yields and purity.
Analyse Des Réactions Chimiques
(9Z,11Z,13Z)-Cyclonona[ef]heptalene undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions can produce alcohols .
Applications De Recherche Scientifique
(9Z,11Z,13Z)-Cyclonona[ef]heptalene has several scientific research applications due to its unique structure and properties. In chemistry, it is used as a building block for the synthesis of more complex polycyclic aromatic hydrocarbons. In biology, its derivatives have been studied for their potential biological activities, including anticancer properties . In the field of materials science, this compound and its derivatives are investigated for their optoelectronic properties, making them potential candidates for use in organic electronic devices .
Mécanisme D'action
The mechanism of action of (9Z,11Z,13Z)-Cyclonona[ef]heptalene involves its interaction with various molecular targets and pathways. For instance, its anticancer properties may be attributed to its ability to induce apoptosis in cancer cells through the upregulation of specific genes and proteins . Additionally, its optoelectronic properties are influenced by its unique π-conjugated system, which affects its electronic structure and behavior .
Comparaison Avec Des Composés Similaires
(9Z,11Z,13Z)-Cyclonona[ef]heptalene can be compared with other similar compounds, such as azulene and pentalene. These compounds also belong to the class of nonalternant hydrocarbons and share some structural similarities. this compound is unique due to its specific arrangement of rings and the presence of the heptalene core . Other similar compounds include cyclopenta[ef]heptalene and its derivatives, which exhibit different electronic properties and reactivity .
Propriétés
Numéro CAS |
33349-27-8 |
|---|---|
Formule moléculaire |
C18H14 |
Poids moléculaire |
230.3 g/mol |
Nom IUPAC |
tricyclo[9.6.1.06,18]octadeca-1(18),2,4,6,8,10,12,14,16-nonaene |
InChI |
InChI=1S/C18H14/c1-2-4-10-16-12-6-8-14-17-13-7-5-11-15(9-3-1)18(16)17/h1-14H |
Clé InChI |
VCMJMBOFHXCMIV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=CC2=CC=CC=C3C2=C(C=C1)C=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[4-[3-(4-nitrophenyl)-3-oxoprop-1-enyl]phenyl]acetamide](/img/structure/B14680180.png)
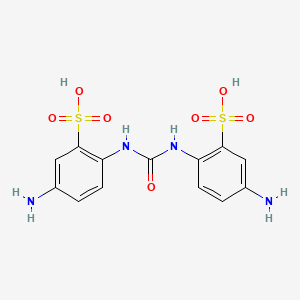
![n-Butyl-n-[(triethoxysilyl)methyl]butan-1-amine](/img/structure/B14680194.png)
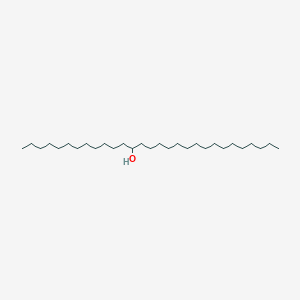
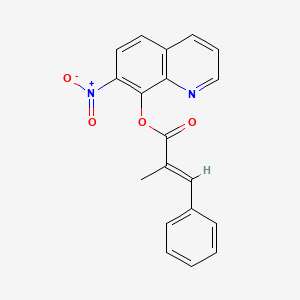
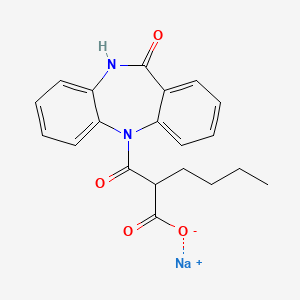
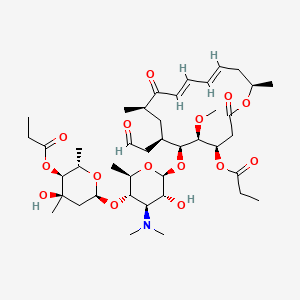
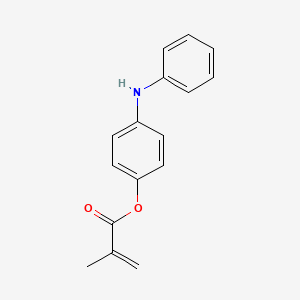
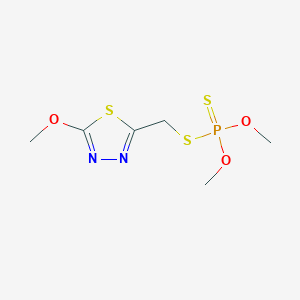
![Acenaphtho[4,5-C]furan-7,9-dione](/img/structure/B14680236.png)
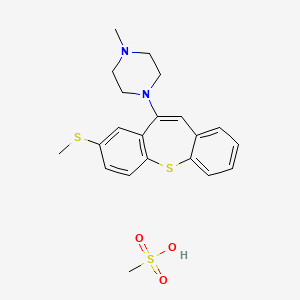
![3-[(2,5-Dimethoxyphenyl)methyl]pentane-2,4-dione](/img/structure/B14680252.png)
